Tmprss6-IN-1

Description

Properties

Molecular Formula |

C33H40N8O4S2 |

|---|---|

Molecular Weight |

676.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-methyl-2-[[(2S)-2-(3-phenylpropanoylamino)-3-(1,3-thiazol-4-yl)propanoyl]amino]butanamide |

InChI |

InChI=1S/C33H40N8O4S2/c1-20(2)28(41-30(44)25(17-22-18-46-19-37-22)38-27(42)15-14-21-9-4-3-5-10-21)31(45)39-24(12-8-16-36-33(34)35)29(43)32-40-23-11-6-7-13-26(23)47-32/h3-7,9-11,13,18-20,24-25,28H,8,12,14-17H2,1-2H3,(H,38,42)(H,39,45)(H,41,44)(H4,34,35,36)/t24-,25-,28-/m0/s1 |

InChI Key |

JFPVABWUQNRDDL-VBOOUTDYSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)C1=NC2=CC=CC=C2S1)NC(=O)[C@H](CC3=CSC=N3)NC(=O)CCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)C1=NC2=CC=CC=C2S1)NC(=O)C(CC3=CSC=N3)NC(=O)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tmprss6-IN-1: A Potent Inhibitor of Matriptase-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tmprss6-IN-1, also identified as compound 8 in seminal research, is a potent, peptidomimetic inhibitor of Transmembrane Serine Protease 6 (TMPRSS6), also known as Matriptase-2. As a key negative regulator of hepcidin, the master regulator of iron homeostasis, TMPRSS6 presents a compelling therapeutic target for disorders of iron metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to this compound. It is intended to serve as a foundational resource for researchers engaged in the study of iron metabolism and the development of novel therapeutics targeting TMPRSS6.

Chemical Structure and Properties

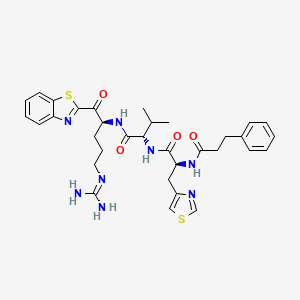

This compound is a tetrapeptide-like molecule incorporating unnatural amino acids and a ketobenzothiazole (Kbt) "warhead" that acts as a serine trap, forming a reversible covalent bond with the catalytic serine residue of the protease.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (S)-2-(2-((S)-2-((S)-2-((S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanamido) propanamido)propanamido)-N-(1-((S)-1-amino-4-guanidinobutan-2-ylamino)-1-oxo-3-(thiophen-2-yl)propan-2-yl)acetamide |

| SMILES | NC(NCCC--INVALID-LINK--=O)CC2=CSC=N2)=O)C(C)C)=O)C(C3=NC4=C(S3)C=CC=C4)=O)=N |

| CAS Number | 2088415-78-3 |

| Molecular Formula | C33H40N8O4S2 |

| Molecular Weight | 676.85 g/mol |

| Solubility | Soluble in DMSO. |

| LogP (Predicted) | 1.85 |

Note: Physicochemical properties such as exact solubility and LogP may require experimental determination for precise values.

Pharmacological Properties

This compound is a potent inhibitor of TMPRSS6 (Matriptase-2) and exhibits selectivity over other related serine proteases. Its inhibitory activity is crucial for its potential therapeutic effects.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Ki (nM) | Description |

| TMPRSS6 (Matriptase-2) | 5.0 | Primary target of inhibition. |

| Matriptase-1 | 18 | Closely related serine protease. |

| Factor Xa | >10000 | Serine protease in the coagulation cascade. |

| Thrombin | >10000 | Serine protease in the coagulation cascade. |

Data extracted from St-Georges C, et al. Eur J Med Chem. 2017.

Mechanism of Action and Signaling Pathway

TMPRSS6 is a type II transmembrane serine protease predominantly expressed in the liver. It plays a critical role in iron homeostasis by negatively regulating the production of hepcidin. Hepcidin is a peptide hormone that controls plasma iron levels by inducing the degradation of the iron exporter ferroportin.

The signaling pathway leading to hepcidin expression involves the Bone Morphogenetic Protein (BMP) pathway. Specifically, BMP6 binds to its receptors (BMPR) and a co-receptor, hemojuvelin (HJV), on the surface of hepatocytes. This binding event triggers the phosphorylation of SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to induce the transcription of the hepcidin gene (HAMP).

TMPRSS6 negatively regulates this pathway by cleaving HJV on the cell surface, thereby reducing the signaling cascade that leads to hepcidin production. By inhibiting the proteolytic activity of TMPRSS6, this compound prevents the cleavage of HJV. This leads to an increase in BMP/SMAD signaling, resulting in elevated hepcidin levels. Elevated hepcidin, in turn, reduces iron absorption from the gut and iron release from stores, which can be a therapeutic strategy for iron overload disorders like hemochromatosis and beta-thalassemia.

Experimental Protocols

The following protocols are based on the methodologies described by St-Georges C, et al. in the European Journal of Medicinal Chemistry, 2017.

Synthesis of this compound (Compound 8)

The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) for the tripeptide backbone, followed by solution-phase coupling with the ketobenzothiazole "warhead".

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-(Thiazol-4-yl)Ala-OH, Fmoc-Phe-OH)

-

Reagents for SPPS: Piperidine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), HATU

-

Cleavage cocktail: Hexafluoroisopropanol (HFIP) in DCM

-

Arginine-ketobenzothiazole warhead (synthesized separately)

-

Deprotection cocktail: Trifluoroacetic acid (TFA) with scavengers

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Solid-Phase Peptide Synthesis (SPPS): The protected tripeptide sequence, (H)Phe-(Thiazol-4-yl)Ala-Val-OH, is assembled on 2-chlorotrityl chloride resin using standard Fmoc-based SPPS chemistry.

-

The first amino acid (Fmoc-Val-OH) is loaded onto the resin.

-

Iterative cycles of Fmoc deprotection (using piperidine in DMF) and coupling of the subsequent Fmoc-protected amino acids (using HATU and DIPEA as coupling reagents) are performed to elongate the peptide chain.

-

-

Cleavage from Resin: The protected tripeptide is cleaved from the resin using a solution of HFIP in DCM. This method preserves the acid-labile side-chain protecting groups.

-

Solution-Phase Coupling: The purified, protected tripeptide is coupled in solution to the separately synthesized arginine-ketobenzothiazole warhead. This reaction is typically mediated by a coupling agent such as HATU in the presence of a base like DIPEA in an anhydrous solvent like DMF.

-

Final Deprotection: All remaining protecting groups on the amino acid side chains are removed by treatment with a strong acid, typically a TFA-based cocktail containing scavengers to prevent side reactions.

-

Purification: The crude product is purified by preparative reverse-phase HPLC to yield the final this compound as a highly pure compound. The identity and purity are confirmed by analytical HPLC and mass spectrometry.

In Vitro Enzyme Inhibition Assay

The inhibitory potency of this compound against TMPRSS6 and other serine proteases is determined using a fluorogenic substrate assay.

Materials:

-

Recombinant catalytic domain of human TMPRSS6 (Matriptase-2)

-

Other serine proteases for selectivity profiling (e.g., Matriptase-1, Factor Xa, Thrombin)

-

Fluorogenic peptide substrate for TMPRSS6 (e.g., Boc-Gln-Ala-Arg-AMC)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl buffer with NaCl and CaCl2, pH 8.0)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to create a range of concentrations. The recombinant TMPRSS6 enzyme is diluted to a working concentration in the assay buffer.

-

Incubation: A fixed concentration of the TMPRSS6 enzyme is pre-incubated with varying concentrations of this compound in the wells of a 384-well microplate for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) to each well.

-

Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the AMC (7-amino-4-methylcoumarin) group from the substrate, is monitored kinetically over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm).

-

Data Analysis: The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration. These rates are then plotted against the inhibitor concentration, and the data are fitted to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Ki). Assays are performed in triplicate.

Conclusion

This compound is a valuable research tool for investigating the biological roles of TMPRSS6 and for the preclinical validation of TMPRSS6 as a therapeutic target. Its high potency and selectivity make it a suitable probe for studying the intricacies of iron homeostasis and related pathologies. The detailed chemical, pharmacological, and methodological information provided in this guide is intended to facilitate further research and development in this promising area of medicinal chemistry and chemical biology.

In-Depth Technical Guide on Tmprss6-IN-1: A Potent Inhibitor of TMPRSS6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tmprss6-IN-1, a potent inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), also known as Matriptase-2. This document consolidates key technical data, explores the underlying signaling pathways, and presents detailed experimental methodologies to facilitate further research and development.

Core Data Presentation

A summary of the essential quantitative data for this compound is provided in the table below for easy reference and comparison.

| Parameter | Value | Source |

| CAS Number | 2088415-78-3 | MedChemExpress[1] |

| Molecular Formula | C₃₅H₄₁F₃N₈O₆S₂ | MedChemExpress[2] |

| Molecular Weight | 790.88 g/mol (TFA salt) | MedChemExpress[2] |

Introduction to TMPRSS6 and its Role in Iron Homeostasis

TMPRSS6 is a type II transmembrane serine protease predominantly expressed in the liver. It plays a crucial role in the regulation of systemic iron homeostasis by acting as a key negative regulator of hepcidin, the master hormone of iron metabolism.[3][4][5][6][7] Mutations that inactivate TMPRSS6 lead to a rare genetic disorder known as Iron-Refractory Iron Deficiency Anemia (IRIDA), which is characterized by high hepcidin levels and a consequent block in iron absorption and utilization.[6][7]

The primary mechanism by which TMPRSS6 regulates hepcidin involves the Bone Morphogenetic Protein (BMP)/Son of Mothers Against Decapentaplegic (SMAD) signaling pathway.[8]

The TMPRSS6 Signaling Pathway

The signaling cascade leading to the regulation of hepcidin expression is intricate. The following diagram illustrates the central role of TMPRSS6 in this pathway.

As depicted, the binding of BMP ligands to the BMP receptor complex, which includes the co-receptor hemojuvelin (HJV), initiates an intracellular signaling cascade. This results in the phosphorylation of SMAD proteins (SMAD1/5/8), which then form a complex with SMAD4. This complex translocates to the nucleus and promotes the transcription of the hepcidin gene (HAMP). TMPRSS6 negatively regulates this pathway by cleaving HJV on the cell surface, thereby dampening the BMP-SMAD signal and reducing hepcidin expression. This compound, by inhibiting the proteolytic activity of TMPRSS6, is expected to increase HJV at the cell surface, leading to enhanced BMP-SMAD signaling and consequently, elevated hepcidin levels.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound. The following sections provide outlines for relevant in vitro and cell-based assays.

In Vitro TMPRSS6 Enzyme Inhibition Assay

This assay is designed to determine the inhibitory potency of this compound against the purified TMPRSS6 enzyme.

Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant human TMPRSS6 protein in the appropriate assay buffer.

-

Prepare a stock solution of a suitable fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add a defined amount of recombinant TMPRSS6 to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cell-Based Hepcidin Regulation Assay

This assay evaluates the effect of this compound on hepcidin expression in a cellular context, typically using human hepatoma cell lines such as HepG2 or Huh7, which endogenously express TMPRSS6.

Methodology:

-

Cell Culture and Treatment:

-

Plate hepatoma cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Replace the existing medium with the medium containing the inhibitor or vehicle control.

-

-

Incubation and Sample Collection:

-

Incubate the cells for a predetermined time (e.g., 24 or 48 hours) to allow for changes in gene and protein expression.

-

After incubation, collect the cell culture supernatant for hepcidin protein quantification by ELISA.

-

Wash the cells with PBS and lyse them for RNA extraction.

-

-

Hepcidin Quantification:

-

ELISA: Measure the concentration of secreted hepcidin in the collected supernatant using a commercially available hepcidin ELISA kit, following the manufacturer's instructions.

-

qPCR:

-

Extract total RNA from the cell lysates and perform reverse transcription to synthesize cDNA.

-

Perform quantitative real-time PCR (qPCR) using primers specific for the human HAMP gene (encoding hepcidin) and a suitable housekeeping gene for normalization (e.g., GAPDH or ACTB).

-

Calculate the relative change in HAMP mRNA expression using the ΔΔCt method.

-

-

Conclusion

This compound is a valuable research tool for investigating the role of TMPRSS6 in iron metabolism and related disorders. Its ability to inhibit TMPRSS6 and consequently upregulate hepcidin makes it a compound of interest for potential therapeutic applications in diseases of iron overload. The experimental protocols and pathway information provided in this guide are intended to support and streamline further research in this promising area. Researchers should always adhere to best laboratory practices and optimize these protocols for their specific experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. genecards.org [genecards.org]

- 6. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The serine protease matriptase-2 (TMPRSS6) inhibits hepcidin activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Tmprss6-IN-1 Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Tmprss6-IN-1, a potent inhibitor of Transmembrane Serine Protease 6 (TMPRSS6). The information is intended to support researchers and drug development professionals in the effective use of this compound in their studies.

Core Data Summary

The following tables summarize the quantitative solubility and stability data for this compound.

Table 1: Solubility of this compound (TFA) in DMSO

| Concentration (mM) | Volume of DMSO for 1 mg (mL) | Volume of DMSO for 5 mg (mL) | Volume of DMSO for 10 mg (mL) |

| 1 | 1.2644 | 6.3221 | 12.6441 |

| 5 | 0.2529 | 1.2644 | 2.5288 |

| 10 | 0.1264 | 0.6322 | 1.2644 |

| 20 | 0.0632 | 0.3161 | 0.6322 |

| 50 | 0.0253 | 0.1264 | 0.2529 |

| 100 | 0.0126 | 0.0632 | 0.1264 |

Data sourced from MedchemExpress product information.[1]

Table 2: Stock Solution Stability of this compound (TFA)

| Storage Temperature (°C) | Storage Duration |

| -80 | 6 months |

| -20 | 1 month |

Data sourced from MedchemExpress product information.[1]

Signaling Pathway of Tmprss6 in Hepcidin Regulation

Tmprss6 is a key negative regulator of hepcidin, the central hormone controlling systemic iron homeostasis. It exerts its function primarily in the liver through the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway. The diagram below illustrates this regulatory mechanism.

Caption: Tmprss6 negatively regulates hepcidin expression by cleaving HJV.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not publicly available. The following are generalized protocols commonly used in the pharmaceutical and biotechnology industries for the assessment of small molecule inhibitors.

General Protocol for Determining Aqueous Solubility (Shake-Flask Method)

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the test compound (this compound) in a suitable organic solvent (e.g., DMSO) at known concentrations.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Compare the measured concentration against a calibration curve generated from the standard solutions to determine the solubility.

General Protocol for Assessing Stock Solution Stability

-

Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO) at a known concentration.

-

Storage Conditions: Aliquot the stock solution into multiple vials and store them under various conditions (e.g., -80°C, -20°C, 4°C, room temperature).

-

Time Points: At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve aliquots from each storage condition.

-

Analysis: Analyze the concentration and purity of the compound in each aliquot using a stability-indicating analytical method, typically HPLC. This method should be able to separate the parent compound from any potential degradation products.

-

Data Evaluation: Compare the concentration and purity of the stored samples to the initial (time 0) sample. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating a novel inhibitor like this compound, from initial characterization to in vitro testing.

Caption: A generalized workflow for the in vitro evaluation of a novel inhibitor.

References

The Mechanism of Action of TMPRSS6 Inhibition on Hepcidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepcidin, the master regulator of systemic iron homeostasis, is a key therapeutic target for disorders of iron metabolism. Its expression is negatively regulated by the transmembrane serine protease 6 (TMPRSS6), also known as matriptase-2. Inhibition of TMPRSS6 presents a promising strategy to increase hepcidin levels and ameliorate conditions of iron overload, such as β-thalassemia and hereditary hemochromatosis. This technical guide provides an in-depth overview of the mechanism of action of TMPRSS6 inhibitors on hepcidin, focusing on the underlying molecular pathways, quantitative effects, and the experimental methodologies used to elucidate this interaction.

The Core Mechanism: Targeting the BMP/SMAD Pathway

The primary mechanism by which TMPRSS6 inhibitors upregulate hepcidin is through the modulation of the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway. TMPRSS6 acts as a brake on this pathway by cleaving hemojuvelin (HJV), a crucial co-receptor for BMPs (specifically BMP6) on the surface of hepatocytes.[1][2]

Without Inhibition:

-

HJV Cleavage: TMPRSS6 cleaves membrane-bound HJV (mHJV), leading to its shedding from the cell surface.[2]

-

Signal Attenuation: The reduction of mHJV impairs the formation of the BMP receptor complex, thereby dampening the downstream signaling cascade.[3]

-

Hepcidin Suppression: The attenuated BMP/SMAD signaling results in reduced transcription of the hepcidin gene (HAMP), leading to lower levels of circulating hepcidin.[3][4]

With TMPRSS6 Inhibition (e.g., by Tmprss6-IN-1):

-

Protease Inactivation: A TMPRSS6 inhibitor, such as a monoclonal antibody or a small molecule, binds to TMPRSS6 and blocks its proteolytic activity.[4]

-

mHJV Preservation: The inhibition of TMPRSS6 prevents the cleavage and shedding of mHJV, leading to its accumulation on the hepatocyte surface.[5]

-

Signal Amplification: The increased availability of mHJV enhances the formation of the BMP receptor signaling complex, leading to robust activation of the downstream SMAD proteins (SMAD1/5/8).[5][6]

-

Hepcidin Upregulation: The activated SMAD complex translocates to the nucleus and promotes the transcription of the HAMP gene, resulting in increased synthesis and secretion of hepcidin.[4][6]

The subsequent increase in circulating hepcidin leads to the internalization and degradation of the iron exporter ferroportin on enterocytes and macrophages. This traps iron within these cells, reducing dietary iron absorption and decreasing the release of recycled iron into the circulation, ultimately lowering serum iron levels.[4]

Quantitative Effects of TMPRSS6 Inhibition

The inhibition of TMPRSS6 leads to significant and measurable changes in hepcidin levels and systemic iron parameters. The following tables summarize quantitative data from preclinical and clinical studies of TMPRSS6 inhibitors.

Table 1: In Vitro and In Vivo Efficacy of TMPRSS6 Inhibitors

| Inhibitor | Model System | Parameter | Result | Citation |

| REGN7999 (mAb) | In vitro (HEK293 cells) | TMPRSS6 activity inhibition (IC50) | 4.10 - 6.92 nM | [7] |

| REGN7999 (mAb) | Healthy Human Volunteers | Serum Hepcidin | 2- to 12-fold increase | [8][9] |

| REGN7999 (mAb) | Healthy Human Volunteers | Serum Iron | 50-70% reduction from baseline | [8][9] |

| REGN7999 (mAb) | Wild-type mice | Serum Hepcidin | Significant increase | [5] |

| REGN7999 (mAb) | Wild-type mice | Serum Iron | Significant decrease | [5] |

| REGN7999 (mAb) | Hbbth3/+ mice (β-thalassemia model) | Serum Hepcidin | Increased levels | [10] |

| REGN7999 (mAb) | Hbbth3/+ mice (β-thalassemia model) | Serum Iron | Reduced levels | [10] |

| ISIS 702843 (ASO) | Monkeys | Serum Iron | 69-83% decrease | [11] |

| ISIS 702843 (ASO) | Monkeys | Transferrin Saturation | 68-83% decrease | [11] |

| TMPRSS6 siRNA | Mice with IRIDA model | Serum Hepcidin | 84.6% decrease (with ALK2 inhibitor) | |

| TMPRSS6 siRNA | Mice with IRIDA model | Serum Iron | 109.8% higher (with ALK2 inhibitor) |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating TMPRSS6 inhibitors.

Caption: The BMP/SMAD signaling pathway for hepcidin regulation, illustrating the inhibitory role of TMPRSS6 on hemojuvelin (mHJV) and the mechanism of action of a TMPRSS6 inhibitor (this compound).

References

- 1. A novel validated enzyme-linked immunosorbent assay to quantify soluble hemojuvelin in mouse serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The serine protease matriptase-2 (TMPRSS6) inhibits hepcidin activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]

- 5. JCI Insight - A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans [insight.jci.org]

- 6. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Paper: Single Ascending Doses of REGN7999, a Monoclonal Antibody Inhibitor of TMPRSS6, Increase Serum Hepcidin and Cause Deep, Sustained Reductions in Serum Iron in Healthy Human Volunteers [ash.confex.com]

- 10. REGN-7999 reverses liver iron overload, improves bone health in mouse model of beta-thalassemia | BioWorld [bioworld.com]

- 11. researchgate.net [researchgate.net]

The Role of TMPRSS6 in Iron Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic iron homeostasis is a tightly regulated process orchestrated by the liver-derived peptide hormone hepcidin. Hepcidin controls the absorption of dietary iron and the release of iron from stores by inducing the degradation of the iron exporter ferroportin. The transmembrane serine protease, TMPRSS6 (also known as matriptase-2), is the critical negative regulator of hepcidin expression. By cleaving the bone morphogenetic protein (BMP) co-receptor hemojuvelin (HJV), TMPRSS6 dampens the BMP/SMAD signaling pathway, which is the primary stimulus for hepcidin transcription. Loss-of-function mutations in the TMPRSS6 gene lead to inappropriately high hepcidin levels, causing Iron-Refractory Iron Deficiency Anemia (IRIDA). Conversely, inhibition of TMPRSS6 is a promising therapeutic strategy for iron overload disorders such as beta-thalassemia and hemochromatosis. This guide provides an in-depth overview of the molecular mechanisms, pathophysiology, quantitative data, and key experimental protocols related to the study of TMPRSS6.

The TMPRSS6-Hepcidin Axis: Mechanism of Action

TMPRSS6 is a type II transmembrane serine protease expressed predominantly on the surface of hepatocytes[1][2]. Its primary function is to suppress the expression of the hepcidin gene (HAMP)[3]. This regulation is crucial for increasing iron availability during times of iron deficiency.

The central mechanism involves the proteolytic cleavage of hemojuvelin (HJV), a GPI-linked protein that acts as a co-receptor for the Bone Morphogenetic Protein (BMP) signaling pathway[4][5][6].

The Signaling Cascade:

-

Activation by BMPs: Under conditions of high iron, BMP6 levels increase and bind to BMP receptors on the hepatocyte surface[7][8].

-

HJV Co-receptor Function: Membrane-bound HJV facilitates the formation of the BMP receptor complex, amplifying the signal[5][9].

-

SMAD Phosphorylation: This receptor activation leads to the phosphorylation of intracellular signaling molecules SMAD1, SMAD5, and SMAD8[5][7].

-

Nuclear Translocation: The phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus[7].

-

Hepcidin Gene Transcription: The SMAD complex binds to the promoter of the HAMP gene, inducing its transcription and leading to hepcidin synthesis and secretion[1].

TMPRSS6-Mediated Inhibition: TMPRSS6 acts as a brake on this pathway. As a serine protease, it directly cleaves HJV on the cell surface[4][10][11]. This cleavage prevents HJV from effectively acting as a BMP co-receptor, thereby dampening the downstream SMAD signaling and suppressing hepcidin transcription[5][9][12]. This inhibitory action is essential for downregulating hepcidin when the body's demand for iron increases.

Pathophysiology: Iron-Refractory Iron Deficiency Anemia (IRIDA)

The critical role of TMPRSS6 in iron homeostasis is underscored by the genetic disorder Iron-Refractory Iron Deficiency Anemia (IRIDA)[7][13][14]. IRIDA is an autosomal recessive condition caused by loss-of-function mutations in the TMPRSS6 gene[4][13]. To date, over 50 different mutations have been identified[13].

In individuals with IRIDA, the inability of TMPRSS6 to cleave HJV leads to unchecked BMP/SMAD signaling and consequently, inappropriately high levels of hepcidin, even in the setting of severe iron deficiency[4][8][15]. This elevated hepcidin blocks intestinal iron absorption and prevents the release of iron from macrophage stores, resulting in a chronic state of iron deficiency that is resistant (refractory) to oral iron therapy and only partially responsive to parenteral iron[4][13][14].

Key Clinical Features of IRIDA:

-

Congenital hypochromic, microcytic anemia[14].

-

Very low serum iron and transferrin saturation (<5%)[14].

-

Serum/plasma hepcidin levels that are normal or elevated, which is inappropriate for the degree of iron deficiency[13].

-

Poor response to oral iron supplementation[14].

-

Partial and often transient response to intravenous iron[14].

Quantitative Analysis of TMPRSS6 Function

Studies in mouse models, particularly Tmprss6 knockout (-/-) mice, have been instrumental in quantifying the impact of TMPRSS6 on iron metabolism. These models faithfully replicate the key features of human IRIDA and provide a platform for quantitative analysis.

| Parameter | Wild-Type (Tmprss6 +/+) | Tmprss6 -/- (IRIDA model) | Hfe -/- (Hemochromatosis model) | Hfe -/- Tmprss6 -/- (Double Knockout) | Reference |

| Hepcidin (Hamp) mRNA | Normal | Significantly Increased | Significantly Decreased | Increased (to levels of Tmprss6 -/-) | [16] |

| Serum Iron | Normal | Significantly Decreased | Significantly Increased | Significantly Decreased | [16][17] |

| Transferrin Saturation | Normal | Significantly Decreased | Significantly Increased | Significantly Decreased | [17] |

| Liver Iron Content | Normal | Significantly Decreased | Significantly Increased | Significantly Decreased | [16][17] |

| Spleen Iron Content | Normal | Normal or Slightly Decreased | Significantly Increased | Increased | [17] |

| Hemoglobin (Hgb) | Normal | Decreased (Anemia) | Normal | Decreased (Anemia) | [16] |

| Mean Corpuscular Vol. (MCV) | Normal | Decreased (Microcytosis) | Normal or Increased | Decreased (Microcytosis) | [18] |

Table 1: Summary of quantitative data from mouse models of altered Tmprss6 and Hfe gene function. Data shows that loss of Tmprss6 leads to an iron-deficient phenotype and is epistatic to (can override) the iron-overload phenotype of Hfe deficiency.

Key Experimental Methodologies

Investigating the TMPRSS6 pathway requires a combination of molecular biology, cell biology, and analytical techniques. Below are generalized protocols for key experiments.

Quantification of Hepcidin (HAMP) mRNA by qRT-PCR

This protocol measures the transcriptional level of hepcidin, which is the direct downstream target of the TMPRSS6-regulated pathway.

Objective: To quantify relative HAMP mRNA levels in liver tissue or hepatocyte cell lines.

Protocol Steps:

-

RNA Extraction: Isolate total RNA from mouse liver tissue or cultured cells (e.g., HepG2, Huh7) using a TRIzol-based reagent or a column-based kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Each reaction should contain cDNA template, forward and reverse primers for the target gene (HAMP) and a reference gene (e.g., ACTB, GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Data Analysis: Calculate the relative expression of HAMP mRNA using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the reference gene[19][20].

Co-Immunoprecipitation (Co-IP) of TMPRSS6 and HJV

This method is used to demonstrate the physical interaction between TMPRSS6 and its substrate, hemojuvelin, in a cellular context.

Objective: To verify the in-vitro interaction between TMPRSS6 and HJV.

Protocol Steps:

-

Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293 or HeLa) with expression plasmids encoding tagged versions of TMPRSS6 (e.g., V5-tagged) and HJV[21]. Include appropriate negative controls (e.g., empty vector).

-

Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer (e.g., NET/Triton buffer) containing protease inhibitors[22].

-

Pre-clearing: Centrifuge the lysates to pellet debris. Pre-clear the supernatant by incubating with an irrelevant antibody and Protein A/G agarose beads to reduce non-specific binding[22].

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tag on TMPRSS6 (e.g., anti-V5 antibody) overnight at 4°C to form an antibody-antigen complex[21].

-

Complex Capture: Add Protein A/G agarose beads to the mixture to capture the antibody-antigen complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against HJV to detect its presence in the immunoprecipitated complex[21]. A blot for the TMPRSS6 tag confirms successful pulldown.

References

- 1. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]

- 2. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis. [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Iron-refractory iron deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. sah.org.ar [sah.org.ar]

- 8. Regulation of TMPRSS6 by BMP6 and iron in human cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - Striking the target in iron overload disorders [jci.org]

- 10. An RNAi therapeutic targeting Tmprss6 decreases iron overload in Hfe−/− mice and ameliorates anemia and iron overload in murine β-thalassemia intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Down-regulation of Bmp/Smad signaling by Tmprss6 is required for maintenance of systemic iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Iron-Refractory Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iron-Refractory Iron Deficiency Anemia (IRIDA) | Oncohema Key [oncohemakey.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Tmprss6 is a genetic modifier of the Hfe-hemochromatosis phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and characterization of a novel murine allele of Tmprss6 | Haematologica [haematologica.org]

- 18. researchgate.net [researchgate.net]

- 19. Mass Spectrometry Analysis of Hepcidin Peptides in Experimental Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hepcidin mRNA levels in mouse liver respond to inhibition of erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. THE SERINE PROTEASE MATRIPTASE-2 (TMPRSS6) INHIBITS HEPCIDIN ACTIVATION BY CLEAVING MEMBRANE HEMOJUVELIN - PMC [pmc.ncbi.nlm.nih.gov]

Targeting TMPRSS6: A Comprehensive Technical Guide for Therapeutic Development in Iron Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transmembrane protease, serine 6 (TMPRSS6), also known as matriptase-2, has emerged as a pivotal regulator of systemic iron homeostasis. Primarily expressed in the liver, TMPRSS6 acts as a negative regulator of hepcidin, the master hormone of iron metabolism. By cleaving the co-receptor hemojuvelin (HJV), TMPRSS6 dampens the Bone Morphogenetic Protein (BMP)/Sons of mothers against decapentaplegic (SMAD) signaling pathway, leading to decreased hepcidin transcription. Dysregulation of TMPRSS6 function is implicated in the pathophysiology of various iron disorders. Loss-of-function mutations in the TMPRSS6 gene result in Iron-Refractory Iron Deficiency Anemia (IRIDA), a condition characterized by high hepcidin levels and restricted iron availability.[1][2] Conversely, therapeutic inhibition of TMPRSS6 offers a promising strategy for treating iron overload disorders, such as β-thalassemia and hereditary hemochromatosis, by increasing hepcidin levels and subsequently reducing iron absorption and promoting iron sequestration. This guide provides an in-depth overview of TMPRSS6 biology, its role as a therapeutic target, and the current landscape of inhibitory modalities under investigation, complete with detailed experimental protocols and quantitative data to support further research and development.

The Central Role of TMPRSS6 in Iron Homeostasis

Systemic iron balance is tightly controlled by the liver-synthesized peptide hormone, hepcidin. Hepcidin reduces serum iron levels by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, leading to its internalization and degradation.[1] The expression of the hepcidin-encoding gene, HAMP, is principally regulated by the BMP/SMAD signaling pathway.[1]

TMPRSS6 functions as a critical brake on this pathway. Under conditions of iron deficiency, TMPRSS6 cleaves membrane-bound hemojuvelin (HJV), a BMP co-receptor, thereby attenuating the BMP-mediated signal for hepcidin production.[3] This allows for increased iron absorption and mobilization from stores. In contrast, in iron-replete states, TMPRSS6 activity is reduced, leading to increased HJV at the cell surface, enhanced BMP/SMAD signaling, and elevated hepcidin levels to restrict further iron uptake.

Mutations in TMPRSS6 that impair its proteolytic activity lead to inappropriately high hepcidin levels, causing the rare autosomal recessive disorder, Iron-Refractory Iron Deficiency Anemia (IRIDA).[2][4] Patients with IRIDA present with microcytic, hypochromic anemia, low transferrin saturation, and a poor response to oral iron supplementation, highlighting the essential role of TMPRSS6 in maintaining iron balance.[2]

TMPRSS6 Signaling Pathway

The regulation of hepcidin expression by TMPRSS6 is a multi-step process integrated with the canonical BMP/SMAD signaling cascade.

References

- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GalNAc-Conjugated Antisense Oligonucleotide (ASO) Development Service - Creative Biolabs [creative-biolabs.com]

- 4. s27.q4cdn.com [s27.q4cdn.com]

Preliminary Efficacy of Tmprss6-IN-1: A Technical Overview for Drug Development Professionals

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a preliminary research overview of the efficacy of Tmprss6-IN-1, a potent inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6). This document outlines the current understanding of its in vitro activity, the methodologies for its evaluation, and the broader context of the signaling pathway it targets.

Executive Summary

This compound has emerged from a series of peptidomimetic inhibitors designed to target TMPRSS6, a key negative regulator of hepcidin, the master hormone of iron homeostasis. By inhibiting TMPRSS6, this compound has the potential to increase hepcidin levels, thereby reducing systemic iron availability. This mechanism holds therapeutic promise for iron-overload disorders such as hemochromatosis and β-thalassemia. This guide consolidates the available preclinical data on this compound and related compounds, details the experimental protocols for its assessment, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for this compound (referred to as compound 8 in the primary literature) and its analogs, focusing on their in vitro inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against Matriptase-2 (TMPRSS6)

| Compound | P4 | P3 | P2 | P1 | Warhead | Ki (nM) for Matriptase-2 (TMPRSS6) |

| This compound (Compound 8) | (L)-hPhe(4-guanidino) | (L)-Phe | (L)-allo-Thr | (L)-Arg | Ketobenzothiazole | 1.3 ± 0.2 |

| Compound 1 | (L)-Arg | (L)-Gln | (L)-Ala | (L)-Arg | Ketobenzothiazole | 11 ± 1 |

| Compound 2 | (D)-Arg | (L)-Gln | (L)-Ala | (L)-Arg | Ketobenzothiazole | 13 ± 2 |

| Compound 3 | (L)-hArg(Tos) | (L)-Gln | (L)-Ala | (L)-Arg | Ketobenzothiazole | 2.1 ± 0.4 |

| Compound 4 | (L)-hPhe(4-guanidino) | (L)-Gln | (L)-Ala | (L)-Arg | Ketobenzothiazole | 1.8 ± 0.3 |

| Compound 5 | (L)-hPhe(4-guanidino) | (L)-Phe | (L)-Ala | (L)-Arg | Ketobenzothiazole | 1.2 ± 0.2 |

| Compound 6 | (L)-hPhe(4-guanidino) | (L)-Phe | (L)-Thr | (L)-Arg | Ketobenzothiazole | 1.9 ± 0.3 |

| Compound 7 | (L)-hPhe(4-guanidino) | (L)-Phe | (D)-Thr | (L)-Arg | Ketobenzothiazole | 2.4 ± 0.4 |

Data extracted from St-Georges C, et al. Eur J Med Chem. 2017.

Table 2: Selectivity Profile of this compound (Compound 8)

| Protease | Ki (nM) | Selectivity (fold) vs. Matriptase-2 |

| Matriptase-2 (TMPRSS6) | 1.3 ± 0.2 | 1 |

| Matriptase | >1000 | >769 |

| Thrombin | >1000 | >769 |

| Factor Xa | >1000 | >769 |

| Plasmin | >1000 | >769 |

| uPA | >1000 | >769 |

Data extracted from St-Georges C, et al. Eur J Med Chem. 2017.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against recombinant human matriptase-2 (TMPRSS6).

Materials:

-

Recombinant human matriptase-2 (catalytic domain)

-

Fluorogenic substrate: Boc-Gln-Ala-Arg-AMC

-

This compound (and other test compounds)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Recombinant matriptase-2 is pre-incubated with varying concentrations of this compound in the assay buffer for 15 minutes at room temperature in the wells of a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate Boc-Gln-Ala-Arg-AMC to a final concentration of 10 µM.

-

The fluorescence intensity is monitored kinetically over 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.

-

The initial reaction velocities are calculated from the linear phase of the fluorescence progress curves.

-

The inhibitory constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Hemojuvelin (HJV) Cleavage Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit TMPRSS6-mediated cleavage of hemojuvelin in a cellular context.

Materials:

-

HEK293 cells co-transfected with expression vectors for human TMPRSS6 and human HJV.

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-HJV, anti-TMPRSS6, and anti-loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

HEK293 cells are co-transfected with TMPRSS6 and HJV expression plasmids.

-

After 24 hours, the cells are treated with varying concentrations of this compound or vehicle control for an additional 24 hours.

-

The conditioned media is collected, and the cells are lysed.

-

Protein concentrations of the cell lysates are determined.

-

Equal amounts of protein from the cell lysates and equal volumes of the conditioned media are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against HJV and TMPRSS6. The presence of cleaved (soluble) HJV in the conditioned media and full-length HJV in the cell lysate is assessed.

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Hepcidin mRNA Expression Assay (RT-qPCR)

Objective: To determine the effect of this compound on the expression of the hepcidin gene (HAMP) in liver cells.

Materials:

-

HepG2 human hepatoma cells

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for HAMP and a reference gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

HepG2 cells are seeded in multi-well plates and allowed to adhere.

-

The cells are treated with various concentrations of this compound or vehicle control for 24-48 hours.

-

Total RNA is extracted from the cells using a commercial kit.

-

The concentration and purity of the RNA are determined.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Quantitative PCR is performed using the synthesized cDNA, qPCR master mix, and specific primers for HAMP and the reference gene.

-

The relative expression of HAMP mRNA is calculated using the ΔΔCt method, normalized to the expression of the reference gene.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of this compound.

Caption: TMPRSS6 signaling pathway in hepcidin regulation.

Caption: Experimental workflow for HJV cleavage assay.

Caption: Logical relationship of this compound's mechanism of action.

Conclusion and Future Directions

This compound is a highly potent and selective in vitro inhibitor of matriptase-2 (TMPRSS6). The available data strongly support its potential as a modulator of the hepcidin pathway. However, to advance this compound towards clinical development, further research is imperative. Key future directions include:

-

Cellular Efficacy Studies: Comprehensive studies are needed to confirm the inhibitory effect of this compound on HJV cleavage in a relevant hepatocyte cell line and to quantify the downstream increase in hepcidin expression and secretion.

-

In Vivo Pharmacokinetics and Efficacy: The lack of publicly available in vivo data is a significant gap. Future studies should focus on evaluating the pharmacokinetic profile of this compound and its efficacy in animal models of iron overload, such as Hfe-/- mice or β-thalassemia models.

-

Safety and Toxicology: A thorough assessment of the off-target effects and potential toxicity of this compound will be crucial for its progression as a therapeutic candidate.

This technical guide provides a foundational overview of this compound. The provided data and protocols should serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of TMPRSS6 inhibition.

Methodological & Application

Application Notes and Protocols for Tmprss6-IN-1 in Mouse Models of Anemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tmprss6-IN-1, a small molecule inhibitor of Transmembrane Protease, Serine 6 (TMPRSS6), in preclinical mouse models of anemia. This document outlines the mechanism of action, provides detailed experimental protocols, and presents expected quantitative outcomes based on studies with other TMPRSS6 inhibitors.

Introduction

Transmembrane Protease, Serine 6 (TMPRSS6), also known as matriptase-2, is a liver-expressed transmembrane serine protease that plays a critical role in iron homeostasis.[1][2][3] It acts as a negative regulator of hepcidin, the central hormone controlling iron absorption and recycling.[1][2][3] TMPRSS6 cleaves hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, thereby dampening the signal for hepcidin transcription.[4] In certain types of anemia, such as β-thalassemia, hepcidin levels are inappropriately low, leading to iron overload and associated pathologies. Conversely, genetic loss of TMPRSS6 function results in high hepcidin levels and iron-refractory iron deficiency anemia (IRIDA).[3][5][6]

Pharmacological inhibition of TMPRSS6 presents a promising therapeutic strategy to increase hepcidin levels, restrict iron availability, and thereby ameliorate the pathophysiology of iron-overload anemias.[5][6][7] this compound is a potent and selective small molecule inhibitor designed to target the proteolytic activity of TMPRSS6.

Mechanism of Action: The Hepcidin Regulatory Pathway

Inhibition of TMPRSS6 by this compound is expected to increase the cell surface expression of HJV, leading to enhanced BMP/SMAD signaling and subsequent upregulation of hepcidin transcription in hepatocytes. Elevated circulating hepcidin then binds to the iron exporter ferroportin on enterocytes and macrophages, inducing its internalization and degradation. This reduces dietary iron absorption and limits the release of recycled iron from macrophages, ultimately lowering serum iron levels.

Data Presentation: Expected Effects of this compound

The following tables summarize the anticipated quantitative effects of this compound in commonly used mouse models of anemia. The data are extrapolated from studies using other TMPRSS6 inhibitors, such as siRNA and monoclonal antibodies, and should be considered as a general guide.

Table 1: Effect of TMPRSS6 Inhibition on Hematological Parameters in Hbbth3/+ Mouse Model of β-Thalassemia

| Parameter | Vehicle Control (Hbbth3/+) | This compound (Hbbth3/+) | Wild-Type Control |

| Hemoglobin (g/dL) | ~8-9 | ↑ (~10-11) | ~13-15 |

| Red Blood Cell Count (106/µL) | ~9-10 | ↑ (~11-12) | ~9-10 |

| Mean Corpuscular Volume (fL) | ~40-45 | ↓ (~35-40) | ~45-50 |

| Reticulocytes (%) | High (~20-30%) | ↓ (Normalized) | Low (~2-4%) |

| Spleen Weight (g) | ~0.4-0.6 | ↓ (Normalized to WT) | ~0.1 |

Data are representative values compiled from literature on genetic and antibody-mediated Tmprss6 inhibition in Hbbth3/+ mice and may vary based on experimental conditions.[4][5]

Table 2: Effect of TMPRSS6 Inhibition on Iron Homeostasis

| Parameter | Vehicle Control | This compound |

| Hfe-/- Mouse Model | ||

| Serum Iron (µg/dL) | ~250-300 | ↓ (~100-150) |

| Transferrin Saturation (%) | ~90-100 | ↓ (~30-50) |

| Liver Iron Content (µg/g) | High | ↓ (Significant reduction) |

| Hbbth3/+ Mouse Model | ||

| Serum Iron (µg/dL) | ~200-250 | ↓ (~100-150) |

| Transferrin Saturation (%) | ~80-90 | ↓ (~30-50) |

| Liver Iron Content (µg/g) | High | ↓ (Significant reduction) |

| Wild-Type Mouse | ||

| Serum Iron (µg/dL) | ~150-200 | ↓ (~50-100) |

| Hepcidin mRNA (relative expression) | 1 | ↑ (2- to 5-fold) |

Data are representative values compiled from literature on various Tmprss6 inhibition strategies in different mouse models.[7][8]

Experimental Protocols

The following are detailed protocols for the in vivo application of this compound in mouse models of anemia.

Protocol 1: Preparation and Administration of this compound

Objective: To prepare and administer this compound to mice.

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water, or as specified by the manufacturer)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal balance

-

Oral gavage needles (20-22 gauge, 1-1.5 inches with a ball tip for mice)

-

1 mL syringes

Procedure:

-

Dose Calculation: Determine the required dose of this compound. A starting dose range of 10-50 mg/kg can be considered, but this must be optimized in preliminary dose-finding studies.

-

Formulation Preparation:

-

Accurately weigh the required amount of this compound.

-

Suspend the compound in the chosen vehicle to the desired final concentration (e.g., 1-5 mg/mL).

-

Vortex thoroughly to ensure a homogenous suspension. Sonication may be used if the compound is difficult to suspend.

-

Prepare a fresh formulation for each day of dosing.

-

-

Animal Preparation and Dosing:

-

Weigh each mouse to determine the precise volume of the formulation to be administered (typically 5-10 mL/kg).[9]

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-

Insert the gavage needle gently into the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the this compound suspension or vehicle.

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-administration.

-

Protocol 2: Evaluation of Efficacy in a β-Thalassemia Mouse Model (Hbbth3/+)

Objective: To assess the therapeutic effect of this compound on anemia and iron overload in Hbbth3/+ mice.

Experimental Workflow:

Procedure:

-

Animal Model: Use Hbbth3/+ mice and wild-type littermates as controls.

-

Treatment Groups:

-

Group 1: Hbbth3/+ mice + Vehicle

-

Group 2: Hbbth3/+ mice + this compound

-

Group 3: Wild-type mice + Vehicle

-

-

Dosing Regimen: Administer this compound or vehicle daily via oral gavage for a period of 4 to 8 weeks.

-

Sample Collection:

-

Collect peripheral blood weekly or at the end of the study for complete blood count (CBC) and serum iron analysis.

-

At the study endpoint, euthanize the mice and collect liver and spleen for weight measurement, iron quantification, and gene expression analysis.

-

-

Endpoint Analyses:

-

Hematology: Analyze blood samples for hemoglobin, hematocrit, red blood cell count, and red cell indices (MCV, MCH).

-

Iron Studies: Measure serum iron and total iron-binding capacity (TIBC) to calculate transferrin saturation. Quantify non-heme iron content in the liver and spleen.

-

Gene Expression: Isolate RNA from liver tissue and perform quantitative real-time PCR (qPCR) to measure the expression of Hamp (hepcidin) and other iron-related genes.

-

Histology: Perform Perls' Prussian blue staining on liver and spleen sections to visualize iron deposition.

-

Protocol 3: Pharmacodynamic Assessment in Wild-Type Mice

Objective: To determine the acute pharmacodynamic effects of this compound on hepcidin expression and serum iron.

Procedure:

-

Animal Model: Use wild-type C57BL/6 mice.

-

Treatment: Administer a single dose of this compound or vehicle via oral gavage.

-

Time Course: Euthanize cohorts of mice at various time points post-dose (e.g., 0, 4, 8, 24, 48 hours).

-

Analyses:

-

Measure liver Hamp (hepcidin) mRNA expression by qPCR.

-

Measure serum iron and transferrin saturation.

-

This acute study will help establish the time course of target engagement and the downstream effects on iron homeostasis, aiding in the design of chronic efficacy studies.

Disclaimer: this compound is intended for research use only. The provided protocols are general guidelines and should be adapted and optimized based on the specific characteristics of the compound and the experimental goals. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.

References

- 1. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TMPRSS6 as a Therapeutic Target for Disorders of Erythropoiesis and Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Deletion of TMPRSS6 attenuates the phenotype in a mouse model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. An RNAi therapeutic targeting Tmprss6 decreases iron overload in Hfe−/− mice and ameliorates anemia and iron overload in murine β-thalassemia intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

Measuring TMPRSS6 Activity with Small Molecule Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane Protease, Serine 6 (TMPRSS6), also known as matriptase-2, is a type II transmembrane serine protease predominantly expressed in the liver. It is a key negative regulator of hepcidin, the central hormone governing systemic iron homeostasis.[1][2] By cleaving the co-receptor hemojuvelin (HJV), TMPRSS6 dampens the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway, which in turn suppresses hepcidin transcription.[3][4] Dysregulation of TMPRSS6 activity is implicated in iron metabolism disorders.[5] Inhibition of TMPRSS6 is a promising therapeutic strategy for diseases of iron overload, such as beta-thalassemia and hereditary hemochromatosis, by increasing hepcidin levels and consequently reducing iron absorption.[5][6]

This document provides detailed application notes and protocols for measuring the activity of TMPRSS6 using the small molecule inhibitor, Tmprss6-IN-1 . Additionally, data for a highly potent inhibitor, TMPRSS6 inhibitor Cpd-B , is included for comparative purposes. These notes are intended to guide researchers in the in vitro characterization of TMPRSS6 inhibitors.

Data Presentation

Quantitative data for commercially available small molecule inhibitors of TMPRSS6 are summarized below.

| Compound | Target | IC50 (nM) | Assay Type | Cell Line | Notes | Reference |

| This compound (compound 8) | TMPRSS6 (Matriptase-2) | Potent inhibitor (specific IC50 not publicly available) | Protease activity assay | N/A | Belongs to a class of peptidomimetic inhibitors. | [7] |

| TMPRSS6 inhibitor Cpd-B | TMPRSS6 (Matriptase-2) | 7.6 | Recombinant enzyme assay | N/A | Highly potent and specific small molecule inhibitor. | [8] |

| 144 | Cellular assay (in media) | HEK293 (transfected with TMPRSS6) | Demonstrates cellular activity with no cytotoxicity. | [8] | ||

| 267 | HJV cleavage assay | HeLa cells | Inhibits the cleavage of the physiological substrate hemojuvelin. | [8] |

Signaling Pathways and Experimental Workflow

To visualize the mechanism of TMPRSS6 and the experimental approaches to measure its inhibition, the following diagrams are provided.

Caption: TMPRSS6 signaling pathway in hepcidin regulation.

Caption: Workflow for in vitro and cell-based TMPRSS6 inhibitor testing.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing TMPRSS6 inhibitors.

In Vitro TMPRSS6 Protease Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant TMPRSS6.

Materials:

-

Recombinant human TMPRSS6 (catalytic domain)

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20

-

Dimethyl sulfoxide (DMSO)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO.

-

In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well.

-

Add 20 µL of recombinant TMPRSS6 diluted in assay buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate diluted in assay buffer to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Hemojuvelin (HJV) Cleavage Assay

Objective: To assess the ability of this compound to inhibit TMPRSS6-mediated cleavage of its physiological substrate, HJV, in a cellular context.

Materials:

-

HeLa or HEK293T cells

-

Expression plasmids for human TMPRSS6 and human HJV (with a C-terminal tag, e.g., HA or FLAG)

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or serum-free medium

-

Complete growth medium (DMEM with 10% FBS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-HA or anti-FLAG, anti-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Co-transfect cells with TMPRSS6 and HJV expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh complete growth medium containing various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for an additional 24 hours.

-

Collect the cell culture supernatant (to detect shed HJV) and lyse the cells with lysis buffer.

-

Determine the total protein concentration of the cell lysates.

-

Separate equal amounts of protein from the cell lysates and concentrated supernatant by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the HJV tag and the loading control.

-

Incubate with the HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the extent of HJV cleavage inhibition.

Hepcidin mRNA Expression Assay in Hepatoma Cells

Objective: To measure the effect of this compound on the expression of the hepcidin-encoding gene (HAMP) in liver cells.

Materials:

-

HepG2 or Huh7 human hepatoma cells

-

Complete growth medium

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

Quantitative PCR (qPCR) machine

-

Primers for HAMP and a reference gene (e.g., GAPDH or ACTB)

-

SYBR Green or TaqMan qPCR master mix

Procedure:

-

Seed HepG2 or Huh7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 24-48 hours.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for HAMP and the reference gene.

-

Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in HAMP mRNA expression.

Conclusion

The protocols and data presented herein provide a framework for the characterization of small molecule inhibitors of TMPRSS6, such as this compound. These assays are crucial for the preclinical evaluation of potential therapeutics for iron overload disorders. By utilizing a combination of in vitro enzymatic assays and cell-based functional assays, researchers can effectively determine the potency and mechanism of action of novel TMPRSS6 inhibitors.

References

- 1. TMPRSS6 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]

- 6. TMPRSS6 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TMPRSS6 inhibitor Cpd-B | TMPRSS6 inhibitor | Probechem Biochemicals [probechem.com]

Application of Tmprss6-IN-1 in Hemochromatosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hereditary hemochromatosis is a genetic disorder characterized by excessive intestinal iron absorption and progressive iron deposition in various organs, leading to tissue damage and organ failure. The central regulator of systemic iron homeostasis is the liver-produced peptide hormone hepcidin. Insufficient hepcidin production is the underlying cause of iron overload in hemochromatosis.

Transmembrane protease, serine 6 (TMPRSS6), also known as matriptase-2, is a key negative regulator of hepcidin expression.[1][2][3] TMPRSS6 proteolytically cleaves hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway that promotes hepcidin transcription.[4][5][6] By cleaving HJV, TMPRSS6 dampens BMP/SMAD signaling, leading to reduced hepcidin production and consequently increased iron absorption.[1][6]

Genetic inactivation of Tmprss6 in mouse models of hemochromatosis has been shown to increase hepcidin expression and ameliorate iron overload.[1][5][6] This makes TMPRSS6 an attractive therapeutic target for the treatment of hemochromatosis and other iron overload disorders.

Tmprss6-IN-1 is a potent and selective small molecule inhibitor of TMPRSS6. These application notes provide an overview of its mechanism of action, representative data from preclinical studies in a mouse model of hemochromatosis, and detailed protocols for its use in research.

Mechanism of Action

This compound inhibits the proteolytic activity of TMPRSS6. By blocking TMPRSS6, the inhibitor prevents the cleavage of HJV on the surface of hepatocytes. This leads to increased activation of the BMP receptor complex and subsequent phosphorylation of SMAD1/5/8. The phosphorylated SMAD complex then translocates to the nucleus, where it upregulates the transcription of the hepcidin gene (HAMP).[4][7] The resulting increase in circulating hepcidin levels leads to the internalization and degradation of the iron exporter ferroportin on enterocytes and macrophages, thereby reducing dietary iron absorption and promoting iron retention in macrophages.

Signaling Pathway of Hepcidin Regulation and Inhibition by this compound

References

- 1. Tmprss6 is a genetic modifier of the Hfe-hemochromatosis phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]

- 4. ashpublications.org [ashpublications.org]

- 5. An RNAi therapeutic targeting Tmprss6 decreases iron overload in Hfe−/− mice and ameliorates anemia and iron overload in murine β-thalassemia intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tmprss6 is a genetic modifier of the Hfe-hemochromatosis phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. radiopaedia.org [radiopaedia.org]

Modulating Hepcidin Expression Using Tmprss6-IN-1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin, a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis. Its expression is tightly controlled by various stimuli, including iron levels, inflammation, and erythropoietic demand. Dysregulation of hepcidin is implicated in a range of iron metabolism disorders. Transmembrane protease, serine 6 (TMPRSS6), also known as matriptase-2, is a key negative regulator of hepcidin expression. By inhibiting the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway, TMPRSS6 reduces hepcidin production, thereby increasing iron availability. Consequently, inhibition of TMPRSS6 presents a promising therapeutic strategy for diseases characterized by iron overload, such as hemochromatosis and beta-thalassemia.

Tmprss6-IN-1 is a potent, small molecule inhibitor of TMPRSS6. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in modulating hepcidin expression in both in vitro and in vivo research settings.

Mechanism of Action

TMPRSS6 negatively regulates hepcidin transcription by cleaving hemojuvelin (HJV), a co-receptor for the BMP type I and type II receptors.[1] This cleavage impairs the downstream signaling cascade involving the phosphorylation of SMAD1/5/8, which would otherwise translocate to the nucleus and induce the transcription of the hepcidin gene (HAMP).

This compound, by inhibiting the proteolytic activity of TMPRSS6, prevents the cleavage of HJV. This leads to the stabilization of the BMP receptor complex, enhanced SMAD1/5/8 phosphorylation, and ultimately, increased hepcidin expression. The subsequent increase in circulating hepcidin leads to the internalization and degradation of the iron exporter ferroportin on enterocytes and macrophages, resulting in decreased dietary iron absorption and reduced iron release from stores.

Data Presentation

While specific quantitative data for this compound's direct effect on hepcidin expression from peer-reviewed literature is not publicly available at this time, the following tables summarize the inhibitory activity of a potent, structurally distinct small molecule TMPRSS6 inhibitor, "Cpd-B", to provide an expected range of potency for this class of compounds. Additionally, data for other classes of TMPRSS6 inhibitors are presented for a comprehensive overview.

Table 1: In Vitro Inhibitory Activity of TMPRSS6 Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| TMPRSS6 inhibitor Cpd-B | TMPRSS6 | Biochemical | 7.6 | [2] |

| TMPRSS6 inhibitor Cpd-B | TMPRSS6 | Cellular (HEK293) | 144 | [2] |

| TMPRSS6 inhibitor Cpd-B | HJV Cleavage (HeLa) | Cellular | 267 | [2] |

Table 2: In Vivo Effects of TMPRSS6 Inhibition on Hepcidin and Iron Parameters

| Inhibitor/Method | Animal Model | Treatment Regimen | Outcome | Reference |

| Tmprss6 Antisense Oligonucleotide | C57BL/6 Mice | 100 mg/kg/week for 4 weeks (subcutaneous) | ~90% reduction in liver Tmprss6 mRNA; 4-5 fold increase in Hamp mRNA | |

| Tmprss6 siRNA (LNP-formulated) | C57BL/6 Mice | Single dose | 2-3 fold increase in liver hepcidin mRNA (24h to 7 days); ~50% decrease in serum iron (up to 14 days) | |

| REGN7999 (monoclonal antibody) | C57BL/6 Mice | 3 days post-injection | Significant increase in serum hepcidin; Significant decrease in serum iron |

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound. Optimization of concentrations and incubation times will be necessary.

Protocol 1: In Vitro Inhibition of TMPRSS6 Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human TMPRSS6.

Materials:

-

Recombinant human TMPRSS6 (catalytic domain)

-

Fluorogenic peptide substrate for TMPRSS6 (e.g., Boc-Gln-Ala-Arg-AMC)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

-

DMSO

-

384-well black plates

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

-

Add 5 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells with Assay Buffer and DMSO as no-inhibitor and vehicle controls, respectively.

-

Add 10 µL of recombinant TMPRSS6 (at a final concentration of e.g., 1 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (at a final concentration of e.g., 10 µM).

-

Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30-60 minutes using a plate reader.

-

Calculate the initial reaction velocity (V) for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for Hepcidin mRNA Expression in Hepatocytes

Objective: To assess the effect of this compound on hepcidin (HAMP) mRNA expression in a human hepatocyte cell line (e.g., HepG2 or Huh7).

Materials:

-

HepG2 or Huh7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for HAMP and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Procedure:

-

Seed HepG2 or Huh7 cells in 6-well plates and grow to 70-80% confluency.

-

Prepare various concentrations of this compound in cell culture medium (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO).

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

-

After incubation, wash the cells with PBS and lyse them for RNA extraction according to the manufacturer's protocol.

-